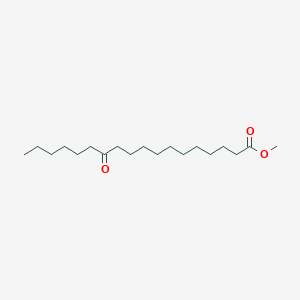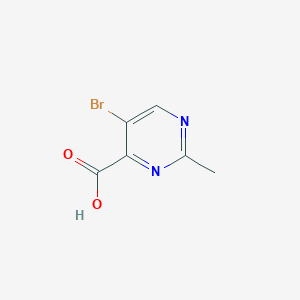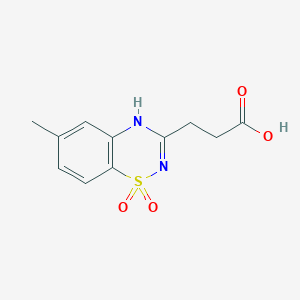
Metil 12-oxooctadecanoato
Descripción general
Descripción
Its molecular formula is CH3(CH2)5CO(CH2)10CO2CH3, and it has a molecular weight of 312.49 g/mol . This compound is characterized by the presence of a keto group at the 12th carbon position of the octadecanoate chain, making it a valuable intermediate in various chemical reactions and industrial applications.
Aplicaciones Científicas De Investigación
Methyl 12-oxooctadecanoate finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid oxidation.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
Target of Action
Methyl 12-oxooctadecanoate is a long-chain keto fatty acid
Mode of Action
It is known to react with hydrazoic acid
Result of Action
Methyl 12-oxooctadecanoate has been reported to have anti-hyperlipidemic and anti-ulcer activities . This suggests that the compound may have effects at the molecular and cellular levels that contribute to these activities.
Análisis Bioquímico
Biochemical Properties
It is known to be a fatty acid, which suggests that it may interact with various enzymes, proteins, and other biomolecules involved in lipid metabolism
Cellular Effects
As a fatty acid, it may influence cell function by integrating into cell membranes, affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely to be involved in lipid metabolism, given its structure as a fatty acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 12-oxooctadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl 12-hydroxystearate. This reaction typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired keto group at the 12th position .
Industrial Production Methods
In industrial settings, the production of methyl 12-oxooctadecanoate often involves the catalytic oxidation of methyl 12-hydroxystearate. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient conversion .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 12-oxooctadecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the keto group to a carboxylic acid group.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: 12-oxooctadecanoic acid.
Reduction: Methyl 12-hydroxyoctadecanoate.
Substitution: Various esters and amides.
Comparación Con Compuestos Similares
Methyl 12-oxooctadecanoate can be compared with other similar compounds, such as:
Methyl 12-hydroxystearate: Contains a hydroxyl group instead of a keto group at the 12th position.
Methyl stearate: Lacks the keto group, making it less reactive in certain chemical reactions.
Methyl 12-oxostearate: Another name for methyl 12-oxooctadecanoate, highlighting its keto functionality.
The uniqueness of methyl 12-oxooctadecanoate lies in its keto group, which imparts distinct chemical properties and reactivity, making it a valuable compound in various applications .
Propiedades
IUPAC Name |
methyl 12-oxooctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSPEBNRFAFNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178492 | |
| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-27-0 | |
| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the reactivity of Methyl 12-oxooctadecanoate with hydrazoic acid?
A1: Research indicates that Methyl 12-oxooctadecanoate reacts with hydrazoic acid (HN3) to yield an isomeric mixture of amide derivatives rather than the intended acyclic tetrazoles []. This reaction, even when conducted for extended periods (four days) or in the presence of sodium azide and catalytic amounts of H2SO4, consistently produced amide derivatives [].
Q2: Are there any alternative reaction pathways for Methyl 12-oxooctadecanoate with hydrazoic acid that have been explored?
A2: Yes, attempts to steer the reaction towards tetrazole formation by introducing large amounts of methanol were unsuccessful, still resulting in the formation of amide derivatives []. This suggests a strong tendency of Methyl 12-oxooctadecanoate to undergo amide formation under these reaction conditions.
Q3: Have any derivatives of Methyl 12-oxooctadecanoate been synthesized and characterized?
A3: Yes, researchers have successfully synthesized thiazolidinones [] and dithiolanes [] as derivatives of keto fatty acids, which includes Methyl 12-oxooctadecanoate. These derivatives have been further characterized using mass spectrometry [, ]. This highlights the potential for derivatizing Methyl 12-oxooctadecanoate to explore its chemical properties and potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)


![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)

